(S)-Amlodipine Di-p-Toluoyl-D-tartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

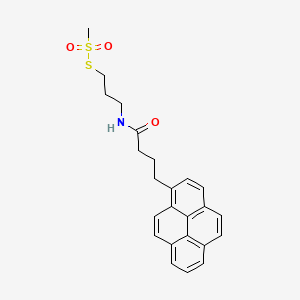

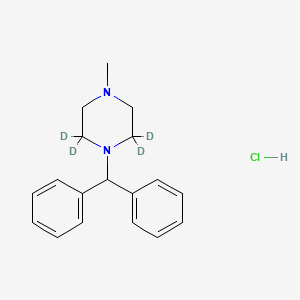

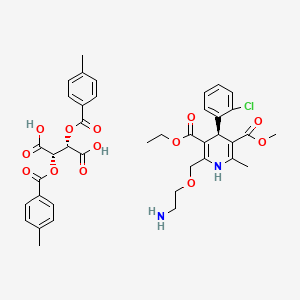

“(S)-Amlodipine Di-p-Toluoyl-D-tartrate” is an impurity of Amlodipine . Amlodipine is a long-acting dihydropyridine L-type calcium channel blocker used to lower blood pressure and prevent chest pain .

Molecular Structure Analysis

The molecular formula of “(S)-Amlodipine Di-p-Toluoyl-D-tartrate” is C40H43ClN2O13 . The IUPAC name is (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .Physical And Chemical Properties Analysis

“(S)-Amlodipine Di-p-Toluoyl-D-tartrate” appears as a white solid . It is soluble in methanol .科学的研究の応用

Pharmacodynamic and Pharmacokinetic Properties

(S)-Amlodipine Di-p-Toluoyl-D-tartrate, as a derivative of Amlodipine, plays a significant role in cardiovascular disease treatment through its pharmacodynamic and pharmacokinetic properties. Amlodipine, a dihydropyridine calcium channel blocker, inhibits calcium influx in vascular smooth muscle cells, leading to vasodilation in peripheral and coronary vascular beds. This mechanism underlies its effectiveness in managing hypertension and angina pectoris. Studies have demonstrated that Amlodipine is comparable or superior to other standard therapeutic agents in managing these conditions, offering a favorable safety profile without the common adverse effects associated with other cardiovascular agents (Murdoch & Heel, 1991).

Anti-Anginal and Antihypertensive Effects

Further research highlights Amlodipine's significant anti-anginal and antihypertensive effects. It improves exercise capacity and reduces symptoms of myocardial ischemia in patients with angina pectoris, demonstrating comparable efficacy to calcium antagonists like diltiazem and beta-blockers such as nadolol. Amlodipine's unique pharmacokinetic profile, characterized by high oral absorption, long elimination half-life, and gradual vasodilatory action, supports its once-daily dosing, enhancing patient compliance and reducing vasodilatory side effects (Taylor, 1991).

Cardiovascular Event Reduction and Blood Pressure Management

Amlodipine's role extends beyond symptom management to include potential benefits in reducing cardiovascular events and improving patient outcomes in hypertension management. Its efficacy and safety have been validated in large randomized controlled trials, positioning it as a first-line antihypertensive agent. Amlodipine's impact on reducing the risk of cardiovascular events, coupled with its ability to manage blood pressure effectively over 24 hours, underscores its clinical utility in a broad patient population, including those with comorbid conditions like diabetes and renal impairment (Fares et al., 2016).

作用機序

特性

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C20H18O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h5-8,17,23H,4,9-11,22H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17-;15-,16-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMFRGMUDAJQAA-CJSNSBGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747028 |

Source

|

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Amlodipine Di-p-Toluoyl-D-tartrate | |

CAS RN |

1215226-53-1 |

Source

|

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。